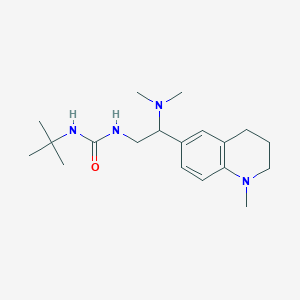
1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H32N4O and its molecular weight is 332.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a compound that can be involved in various chemical reactions due to its structural features, such as the presence of a urea functional group and a tetrahydroquinoline moiety. These structural elements allow for diverse reactivity patterns and synthetic applications. For instance, urea derivatives are known to undergo lithiation, a process where lithium atoms are introduced into a molecule, which can lead to the formation of new carbon-nitrogen bonds and the creation of novel compounds (Smith, El‐Hiti, & Alshammari, 2013). Such lithiated intermediates can react with various electrophiles, leading to a wide range of substituted products, which are valuable in medicinal chemistry and material science.
Charge Transfer Dynamics
The tetrahydroquinoline component of the molecule, similar to 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), can exhibit interesting photochemical properties such as intramolecular charge transfer (ICT) dynamics. These dynamics are crucial for understanding the behavior of molecules under light exposure and have implications in the development of photophysical probes and materials for electronic applications. The study of such derivatives reveals how structural modifications, like the introduction of a tert-butyl group or changes in the nitrogen-containing ring, can affect the ICT process, potentially leading to materials with tailored electronic properties (Park et al., 2014).
Biological Activity Screening
Compounds with complex structures, including ureas and tetrahydroquinoline derivatives, are often screened for biological activities due to their potential pharmacological properties. Although the specific compound has not been directly linked to biological studies in the literature provided, similar structures have been evaluated for their ability to interact with biological targets such as enzymes, receptors, and ion channels. For example, cyclic urea derivatives have been explored for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, which are important targets in the development of drugs for conditions like glaucoma and Alzheimer's disease, respectively (Sujayev et al., 2016).
Propiedades
IUPAC Name |
1-tert-butyl-3-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-19(2,3)21-18(24)20-13-17(22(4)5)15-9-10-16-14(12-15)8-7-11-23(16)6/h9-10,12,17H,7-8,11,13H2,1-6H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEXHLWDKQBNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2935325.png)
![2-Chloro-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]acetamide](/img/structure/B2935329.png)
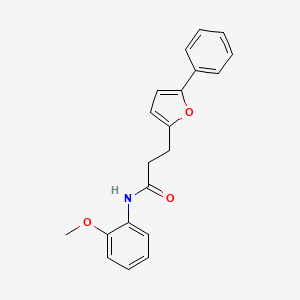
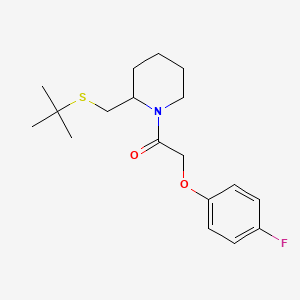
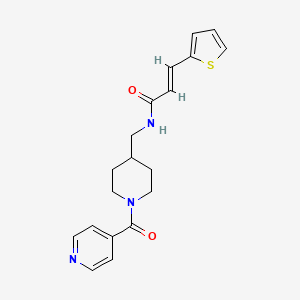
![4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide](/img/structure/B2935333.png)
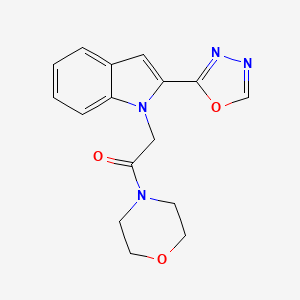
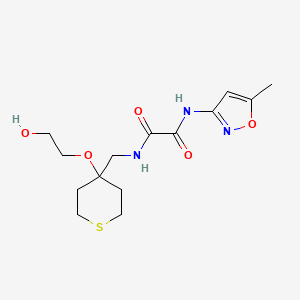
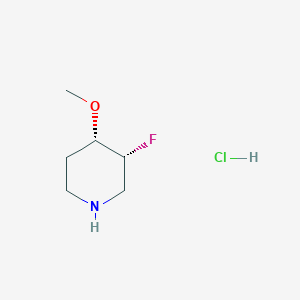
![1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2935340.png)
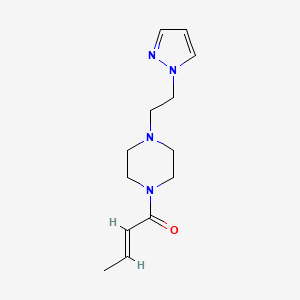
![N-(4-ethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935342.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)
